

storage and handling of (S)-3-amino-2-methylpropanoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (S)-3-amino-2-methylpropanoic acid

Cat. No.: B109841

[Get Quote](#)

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to the storage and handling of **(S)-3-amino-2-methylpropanoic acid** (CAS: 4249-19-8). As a Senior Application Scientist, my goal is to blend technical data with practical, field-tested insights to ensure the integrity of your experiments and the reliability of your results.

Product Overview and Key Properties

(S)-3-amino-2-methylpropanoic acid, also known as S-β-aminoisobutyric acid, is an unnatural amino acid utilized in diverse research applications, including the synthesis of novel drugs and biochemical studies.^[1] Its stability and solubility are critical factors for successful experimentation.

Property	Data	Source(s)
CAS Number	4249-19-8	[1] [2]
Molecular Formula	C ₄ H ₉ NO ₂	[1] [2]
Molecular Weight	103.12 g/mol	[1] [2]
Appearance	White crystalline powder	[1]
Melting Point	179 °C	[1]
Recommended Storage	2-8°C, inert atmosphere, keep in dark place	[1] [2]
Chemical Stability	Stable under standard ambient conditions, but sensitive to heat and light	[1] [3]

Frequently Asked Questions (FAQs)

This section addresses common queries regarding the day-to-day use of **(S)-3-amino-2-methylpropanoic acid**.

Q1: What are the optimal long-term storage conditions for solid **(S)-3-amino-2-methylpropanoic acid**?

A: For maximal long-term stability, the solid compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[\[2\]](#) It is also recommended to protect it from light.[\[1\]](#)

- Causality: The refrigerated temperature, inert atmosphere, and protection from light collectively mitigate the risk of degradation.[\[1\]](#) Amino acids can be sensitive to oxidation and photodegradation over time. Storing in a tightly sealed container is crucial to prevent moisture absorption, as related compounds can be hygroscopic, which could affect weighing accuracy.[\[4\]](#)

Q2: My vial of **(S)-3-amino-2-methylpropanoic acid** arrived at ambient temperature, but the datasheet recommends 2-8°C storage. Is the product's integrity compromised?

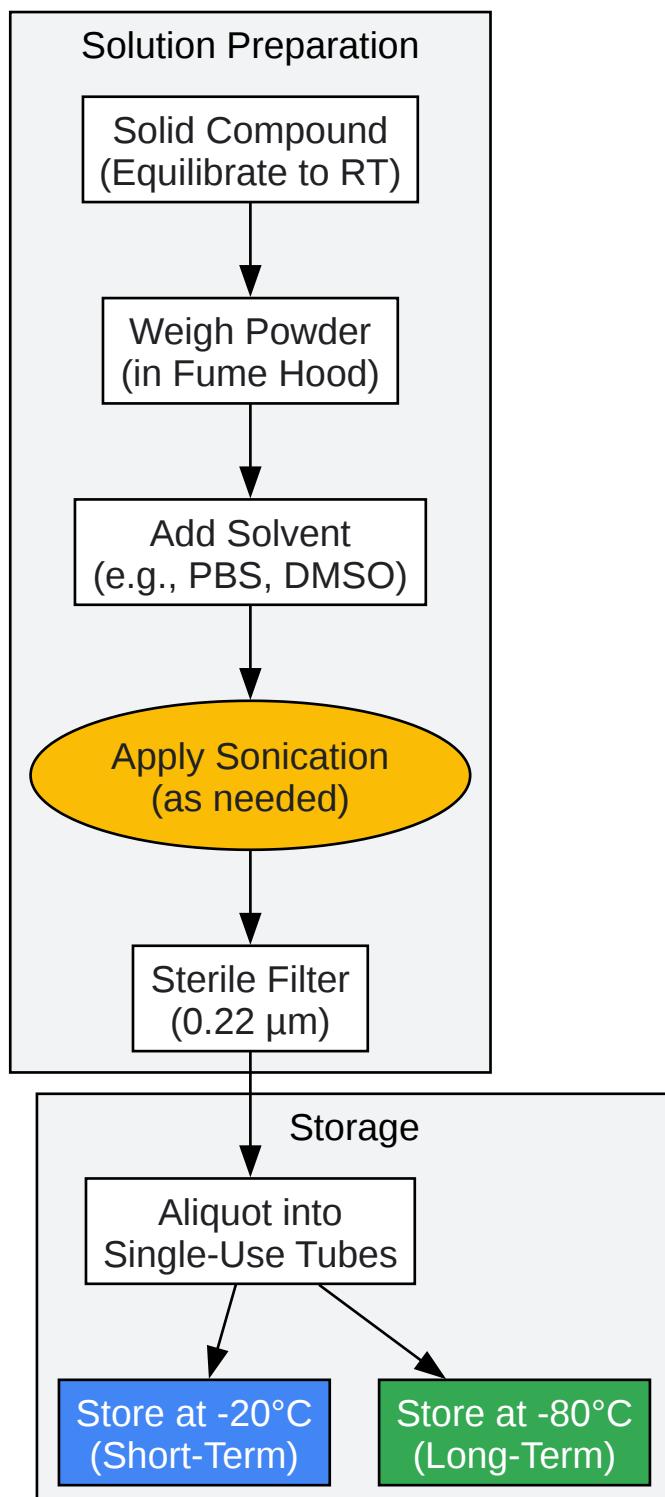
A: No, the product's integrity is not compromised. The compound is chemically stable at room temperature for the duration of shipping.[\[3\]](#) The 2-8°C recommendation is for ensuring long-term stability in your laboratory's inventory. Upon receipt, you should transfer the product to the recommended refrigerated conditions.

Q3: What personal protective equipment (PPE) is necessary when handling the solid powder?

A: Standard laboratory PPE is required. This includes safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat.[\[5\]](#) When weighing or transferring the powder, it is best practice to work in a well-ventilated area or a chemical fume hood to avoid the generation and inhalation of dust.[\[3\]\[5\]](#) The compound is classified as causing serious eye irritation.[\[3\]](#)

Q4: What are the best solvents for dissolving **(S)-3-amino-2-methylpropanoic acid**, and what concentrations are achievable?

A: The compound is soluble in aqueous solutions and some organic solvents.[\[1\]](#) Solubility can often be enhanced by mechanical means.


Solvent	Concentration	Notes	Source(s)
PBS	100 mg/mL (969.74 mM)	Requires sonication to achieve a clear solution.	[6]
H ₂ O	20 mg/mL (111.59 mM)	May require sonication.	[7]
DMSO	30 mg/mL (290.92 mM)	Sonication is recommended.	[8]

- **Experimental Insight:** The need for sonication is due to the energy required to break down the crystal lattice structure of the solid powder and solvate the molecules. If solubility issues persist in neutral water, adjusting the pH slightly towards the acidic or basic range can improve solubility by ensuring the carboxylic acid and amino groups are fully protonated or deprotonated, respectively.

Q5: How should I prepare and store stock solutions?

A: It is highly recommended to prepare stock solutions fresh for each experiment.[\[6\]](#) If storage is necessary, solutions should be sterile-filtered (0.22 µm filter), aliquoted into single-use volumes to prevent contamination and repeated freeze-thaw cycles, and stored at -80°C for long-term stability (months) or -20°C for shorter periods (weeks).[\[7\]](#)

- **Causality:** Repeated freeze-thaw cycles can degrade the compound. Aliquoting ensures that you only thaw the amount needed for a given experiment, preserving the integrity of the remaining stock.

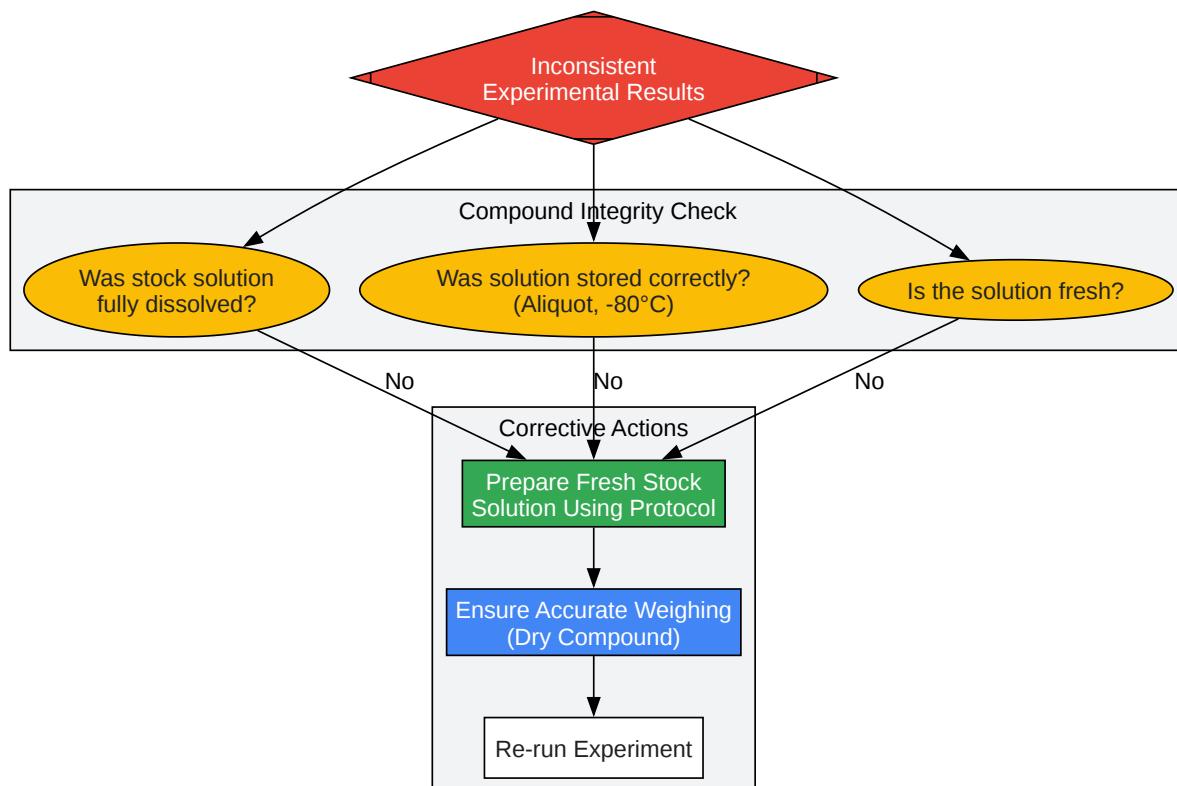
[Click to download full resolution via product page](#)

Caption: Recommended workflow for preparing and storing stock solutions.

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during experimentation.

Q1: My compound is not dissolving completely, even with sonication. What are my next steps?


A:

- Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limits for your chosen solvent (see solubility table above).
- Gentle Warming: For solvents like DMSO, gentle warming (e.g., to 37°C) can aid dissolution. [\[7\]](#) Avoid excessive heat, as the compound is heat-sensitive.[\[1\]](#)
- pH Adjustment (Aqueous Solutions): If dissolving in a buffer, ensure the buffer's pH is appropriate. As a zwitterionic compound, its solubility is lowest at its isoelectric point. A slight adjustment of the pH away from this point can significantly increase solubility. Perform a small-scale test to find the optimal pH for your specific application.

Q2: I am observing inconsistent results between experiments. Could the compound be the source of this variability?

A: Yes, variability can often be traced back to the handling of the compound.

- Causality: Inconsistent results are frequently caused by issues with the stock solution. Degradation from improper storage, concentration inaccuracies from poor dissolution or weighing errors (potentially due to moisture absorption), or using a solution that has undergone multiple freeze-thaw cycles can all lead to unreliable outcomes.

[Click to download full resolution via product page](#)

Caption: Troubleshooting workflow for inconsistent experimental results.

Experimental Protocol: Preparation of a 100 mM Aqueous Stock Solution

This protocol provides a self-validating system for preparing a reliable stock solution.

- Equilibration: Remove the container of **(S)-3-amino-2-methylpropanoic acid** from 2-8°C storage and allow it to sit unopened at room temperature for at least 20-30 minutes.
 - Reason: This prevents atmospheric moisture from condensing on the cold powder, which would lead to inaccurate weighing.
- Weighing: In a chemical fume hood, weigh out 103.12 mg of the compound into a sterile conical tube.
- Dissolution: Add 9 mL of sterile, molecular biology grade PBS to the tube. Cap tightly and vortex briefly.
- Sonication: Place the tube in a sonicating water bath until all solid material has dissolved, resulting in a clear solution.^[6] This may take several minutes. Visually inspect against a dark background to confirm complete dissolution.
- Volume Adjustment: Carefully add PBS to bring the final volume to 10.0 mL. Invert the tube several times to ensure a homogenous solution.
- Sterilization (Optional): If the solution is for use in cell culture, pass it through a 0.22 µm sterile syringe filter into a new sterile tube.^[7]
- Storage: Aliquot the solution into single-use, sterile microcentrifuge tubes. Label clearly and store at -80°C.

Safety and Disposal

- Hazard Identification: Causes serious eye irritation.^[3] May cause respiratory irritation.^[9]
- First Aid Measures:
 - Eyes: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.^[3]
 - Skin: Wash off with soap and plenty of water.^[10]
 - Inhalation: Move the person into fresh air. If not breathing, give artificial respiration.^[10]

- Disposal: Dispose of unused product and contaminated packaging through a licensed professional waste disposal service in accordance with local, state, and federal regulations. [\[10\]](#) Do not let the product enter drains.[\[3\]](#)

References

- Capot Chemical Co., Ltd. (2025). MSDS of (R)-3-Amino-2-methyl-propionic acid.
- ChemBK. (2024). **(S)-3-AMino-2-Methylpropanoic acid.**
- Carl ROTH. (n.d.). Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH).
- ChemBK. (2024). 3-amino-2-methylpropanoic acid.
- NIST. (n.d.). Propanoic acid, 3-amino-2-methyl-. NIST Chemistry WebBook.
- Ren, A. [@ren_and_stimpy]. (2022, October 12). Troubleshooting and optimizing lab experiments [Video]. YouTube.
- TargetMol. (n.d.). 3-Amino-2-methylpropanoic acid (Chinese).
- Stenutz, R. (n.d.). 3-amino-2-methylpropanoic acid. NIST.
- FooDB. (2015). Showing Compound (R)-3-amino-2-methylpropanoate (FDB030143).
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138734494. PubChem.
- National Center for Biotechnology Information. (2010). (R)-2-Amino-3-[18F]fluoro-2-methylpropanoic acid. Molecular Imaging and Contrast Agent Database (MICAD).
- Reddit. (2025). Hi, I need help with naming. I thought the molecule on the right would be called "(2S)-3-amino-2-methylpropanoic acid". r/chemhelp.
- Human Metabolome Database. (2021). Showing metabocard for 3-Amino-2,2-dimethylpropanoic acid (HMDB0245805).
- Frontiers in Pharmacology. (n.d.). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. 4249-19-8|(S)-3-Amino-2-methylpropanoic acid|BLD Pharm [bldpharm.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. 3-Amino-2-methylpropanoic acid | 3-Aminoisobutyric acid | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. targetmol.cn [targetmol.cn]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. capotchem.cn [capotchem.cn]
- To cite this document: BenchChem. [storage and handling of (S)-3-amino-2-methylpropanoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b109841#storage-and-handling-of-s-3-amino-2-methylpropanoic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com